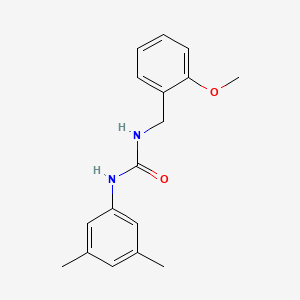![molecular formula C20H17NO3 B5300755 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as MQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPA is a derivative of the compound 2-methoxyestradiol, which is known for its anti-tumor and anti-inflammatory properties. MQPA has been shown to have similar properties, making it a promising candidate for use in scientific research.
作用机制
The mechanism of action of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of microtubules, leading to cell cycle arrest and apoptosis. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the reduction of inflammation. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One advantage of using 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a useful tool for studying these processes. However, one limitation of using 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research involving 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. One potential direction is the development of new derivatives of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the neuroprotective properties of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate for the treatment of neurodegenerative diseases. Finally, the use of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate in combination with other compounds for the treatment of cancer and inflammation warrants further investigation.
合成方法
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-hydroxyphenylacetic acid with 2-chloroquinoline, followed by the addition of vinyl magnesium bromide. The resulting compound is then acetylated to yield 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate.
科学研究应用
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been studied for its potential applications in various fields, including cancer research, inflammation research, and neuroscience. In cancer research, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-19-12-8-15(13-20(19)23-2)7-10-17-11-9-16-5-3-4-6-18(16)21-17/h3-13H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIRPCZJAZLLCZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)
![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5300745.png)
